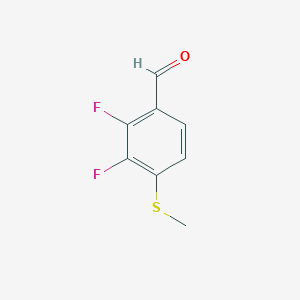

2,3-Difluoro-4-(methylthio)benzaldehyde

Description

2,3-Difluoro-4-(methylthio)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₈H₅F₂OS (molecular weight: 202.19 g/mol). Its structure features a benzaldehyde core substituted with two fluorine atoms at positions 2 and 3, and a methylthio (-SCH₃) group at position 2. The methylthio group is a sulfur-containing substituent that enhances electron-donating properties, while fluorine atoms contribute to electronegativity and metabolic stability. This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a key intermediate for constructing heterocyclic frameworks or bioactive molecules .

Properties

IUPAC Name |

2,3-difluoro-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2OS/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARGICGAERBKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C=C1)C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,3-difluorobenzaldehyde with methylthiol in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(methylthio)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and the methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 2,3-Difluoro-4-(methylthio)benzoic acid.

Reduction: 2,3-Difluoro-4-(methylthio)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-(methylthio)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(methylthio)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms and the methylthio group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below compares 2,3-Difluoro-4-(methylthio)benzaldehyde with analogous benzaldehyde derivatives, emphasizing substituent effects:

Key Observations :

- Electron Effects : The methylthio group (-SCH₃) in the target compound increases electron density at the aromatic ring compared to methoxy (-OCH₃) or difluoromethoxy (-OCHF₂) groups, influencing reactivity in electrophilic substitutions .

- Biological Relevance : Compounds like 4-hydroxy-3-(methylthio)benzaldehyde exhibit ecological roles (e.g., pollinator attraction), while fluorinated analogs are prioritized for synthetic applications due to metabolic stability .

Comparison with Other Derivatives :

Reactivity Trends :

- The methylthio group enhances nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) compared to methoxy or hydroxyl groups, which are less reactive due to stronger electron donation .

- Fluorine atoms stabilize intermediates in SNAr reactions, making fluorinated benzaldehydes versatile in heterocycle synthesis .

Physicochemical Properties

Notes:

Biological Activity

2,3-Difluoro-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C₉H₇F₂S and a molecular weight of 208.21 g/mol. This compound features two fluorine atoms at positions 2 and 3, and a methylthio group at position 4 of the benzene ring. Its unique structure contributes to its potential biological activities, including antioxidant and antibacterial properties, making it a valuable intermediate in pharmaceutical and agrochemical applications.

- Appearance : Pale yellow crystalline solid with a strong odor.

- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol, chloroform, and dichloromethane.

- Melting Point : 62 to 64 °C

- Boiling Point : Approximately 235 °C

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily due to its ability to interact with various biological targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Antioxidant Activity

Studies have shown that derivatives of methylthio-substituted benzaldehydes possess antioxidant properties. For example, compounds derived from 4-(methylthio)benzaldehyde demonstrated good radical scavenging abilities against various free radicals. In one study, specific Schiff bases of 4-(methylthio)benzaldehyde exhibited notable antioxidant activity, indicating that the methylthio group enhances the compound's ability to neutralize harmful reactive species .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Research indicates that it can be effective against both Gram-positive and Gram-negative bacteria. In comparative studies, compounds related to this structure showed significant inhibition zones against pathogenic bacterial strains, suggesting that the presence of fluorine and methylthio groups contributes to enhanced antibacterial efficacy .

The mechanism by which this compound exerts its biological effects involves:

- Covalent Bond Formation : The aldehyde group can react with nucleophiles in proteins or enzymes.

- Reactivity Modulation : The presence of fluorine atoms may influence the reactivity and binding affinity of the compound towards biological targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Fluoro-4-methylbenzaldehyde | Contains one fluorine atom | Less reactive due to absence of methylthio group |

| 4-(Trifluoromethoxy)benzaldehyde | Contains trifluoromethoxy instead of methylthio | Different chemical properties due to trifluoromethoxy |

| 2-Fluoro-4-(methylthio)benzaldehyde | Contains one fluorine atom at position 2 | Similar methylthio group but different reactivity |

| 3,5-Difluoro-4-(methylthio)benzaldehyde | Contains two fluorine atoms at positions 3 and 5 | Variation in position of fluorine affects reactivity |

Case Studies

- Antioxidant Efficacy Study : A series of Schiff bases derived from 4-(methylthio)benzaldehyde were synthesized and tested for their antioxidant activity. Among these derivatives, some showed superior radical scavenging capabilities compared to standard antioxidants .

- Antibacterial Screening : In a study evaluating various synthesized compounds for antibacterial activity, several derivatives exhibited significant inhibition against common pathogenic bacteria. Notably, compounds with similar structural motifs to this compound were among the most effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.